molecular formula C10H11F2NO2 B3118974 Ethyl N-(2,4-difluorophenyl)glycinate CAS No. 2445-87-6

Ethyl N-(2,4-difluorophenyl)glycinate

Cat. No.: B3118974
CAS No.: 2445-87-6
M. Wt: 215.2 g/mol
InChI Key: DDNPPAKCUORXGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl N-(2,4-difluorophenyl)glycinate typically involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl N-(2,4-difluorophenyl)glycinate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(2,4-difluorophenyl)glycinate has promising potential in various fields of research and industry due to its unique properties. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological activities. Industrial applications could include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl N-(2,4-difluorophenyl)glycinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, depending on the context of its use.

Comparison with Similar Compounds

Ethyl N-(2,4-difluorophenyl)glycinate can be compared with other similar compounds such as:

  • Ethyl N-(2,4-dichlorophenyl)glycinate
  • Ethyl N-(2,4-dibromophenyl)glycinate

These compounds share similar structural features but differ in their halogen substituents, which can lead to differences in their chemical reactivity and biological activities. The presence of fluorine atoms in this compound imparts unique properties such as increased stability and potential for specific interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)6-13-9-4-3-7(11)5-8(9)12/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPPAKCUORXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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